

2-(Pyrrolidin-1-yl)phenol: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity to bioactive molecules. [1] When incorporated into a phenolic structure, as in **2-(pyrrolidin-1-yl)phenol**, it presents a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The combination of the hydrogen-bond donating phenol and the basic pyrrolidine nitrogen offers multiple points for derivatization, enabling the exploration of vast chemical space. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **2-(pyrrolidin-1-yl)phenol** as a key building block in drug discovery.

Physicochemical Properties

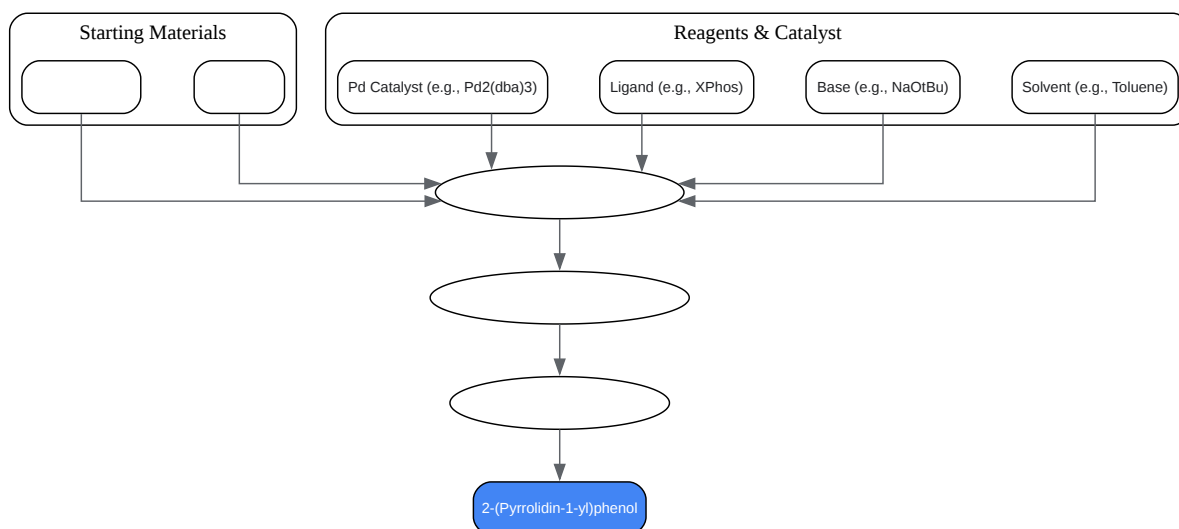
A summary of the key physicochemical properties of **2-(Pyrrolidin-1-yl)phenol** is presented in the table below. These properties are crucial for its application in synthetic and medicinal chemistry.

| Property | Value | Source |
|-------------------|------------------------------------|--------|
| Molecular Formula | C ₁₀ H ₁₃ NO | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| CAS Number | 4787-77-3 | [2] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| LogP | 2.2 | [2] |
| pKa | Not specified | |

Synthesis and Reactivity

The synthesis of **2-(pyrrolidin-1-yl)phenol** can be achieved through several synthetic routes. A highly efficient and widely applicable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4][5] This reaction is known for its broad substrate scope and functional group tolerance.

A proposed synthetic workflow for the preparation of **2-(pyrrolidin-1-yl)phenol** via Buchwald-Hartwig amination is depicted below.



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Proposed workflow for the synthesis of **2-(Pyrrolidin-1-yl)phenol**.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-(Pyrrolidin-1-yl)phenol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

| Reagent | Molar Mass (g/mol) | Equiv. | Purity |
|--|----------------------|--------|--------|
| 2-Bromophenol | 173.01 | 1.0 | ≥98% |
| Pyrrolidine | 71.12 | 1.2 | ≥99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃) | 915.72 | 0.02 | ≥97% |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | ≥98% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | ≥97% |
| Anhydrous Toluene | - | - | ≥99.8% |

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
- **Addition of Reactants:** Add 2-bromophenol (1.0 equiv) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
- **Addition of Amine:** Add pyrrolidine (1.2 equiv) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Medicinal Chemistry Applications

The **2-(pyrrolidin-1-yl)phenol** scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, while the phenol group can be a key interaction point with biological targets or a handle for further chemical modification.

Anticancer Activity

Numerous derivatives of the broader pyrrolidine class have demonstrated significant anticancer activity against various cancer cell lines. While specific data for **2-(pyrrolidin-1-yl)phenol** is not readily available, the data for related compounds highlights the potential of this scaffold.

Table of Anticancer Activity of Pyrrolidine Derivatives:

| Compound Class | Cell Line | IC ₅₀ (μM) | Reference |
|---|----------------------------------|-----------------------|-----------|
| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [6] |
| Oleoyl hybrids of natural antioxidants | HTB-26 (Breast Cancer) | 10 - 50 | [7] |
| Oleoyl hybrids of natural antioxidants | PC-3 (Prostate Cancer) | 10 - 50 | [7] |
| Oleoyl hybrids of natural antioxidants | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |
| Thiophen-containing pyrrolidine derivatives | MCF-7 (Breast Cancer) | 17 - 28 | [8] |
| Thiophen-containing pyrrolidine derivatives | HeLa (Cervical Cancer) | 19 - 30 | [8] |

The anticancer mechanism of some pyrrolidinone-based compounds is thought to involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[9]

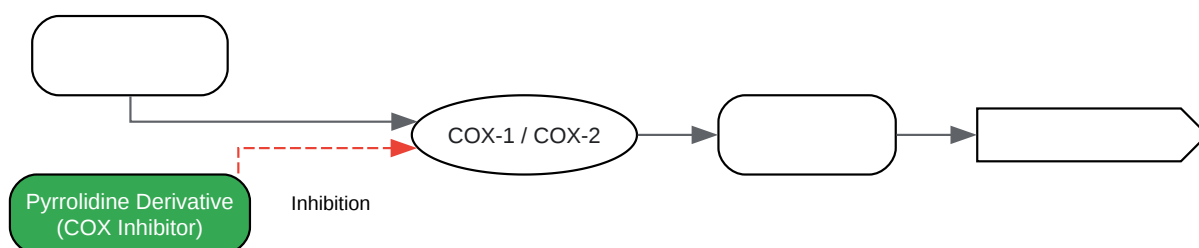
Anti-inflammatory and Analgesic Activity

Derivatives of 4-(2-(pyrrolidin-1-yl)ethyl)phenol have been investigated as potent enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.[10][11]

Table of Anti-inflammatory and Analgesic Activity of Pyrrolidine Derivatives:

| Compound/Assay | Target/Model | Activity | Reference |
|--|-------------------------------|------------------------------|-----------|
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1/COX-2 | Inhibition | [12] |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | Carrageenan-induced paw edema | 40.58% reduction at 30 mg/kg | [13] |

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.



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Inhibition of the Cyclooxygenase (COX) Pathway.

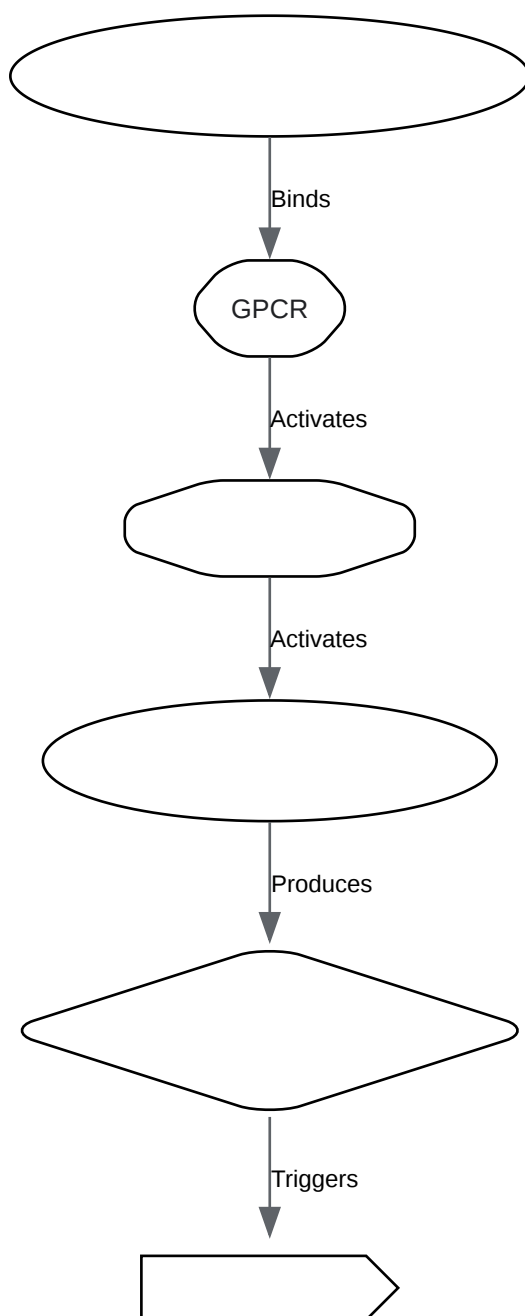
GPCR Ligands

The pyrrolidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine receptors. Derivatives of pyrrolidine have been explored as potential agents for treating neurological and psychiatric disorders.

Table of Dopamine Receptor Affinity of Pyrrolidine Derivatives:

| Compound Class | Receptor | K _i (nM) | Reference |
|---|--------------------------|---------------------|----------------------|
| Substituted trans-(2S,4R)-pyrrolidine derivatives | Dopamine D3 Receptor | Varies | |
| Benzazepine analogues | Dopamine D1/D5 Receptors | 1.2 - 1.4 | [14] |

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins.



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General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Antimicrobial Activity

Certain pyrrolidine derivatives have also shown promise as antimicrobial agents, highlighting another potential therapeutic avenue for compounds derived from the **2-(pyrrolidin-1-yl)phenol** scaffold.

Table of Antimicrobial Activity of Pyrrolidine Derivatives:

| Compound Class | Organism | Activity | Reference |
|-------------------------------|--|---------------|-----------|
| Pyrrolidine-2-one derivatives | S. aureus, E. coli | Antibacterial | [15] |
| Spiropyrrolidines | Gram-positive & Gram-negative bacteria | Antibacterial | |

Conclusion

2-(Pyrrolidin-1-yl)phenol is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The data presented in this guide, while often pertaining to analogues, strongly suggests that the **2-(pyrrolidin-1-yl)phenol** scaffold holds significant potential for the discovery of new drugs targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. Further exploration of the structure-activity relationships of direct derivatives of **2-(pyrrolidin-1-yl)phenol** is warranted to fully unlock the therapeutic potential of this promising scaffold.

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